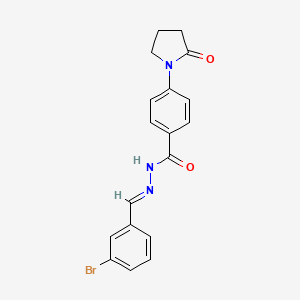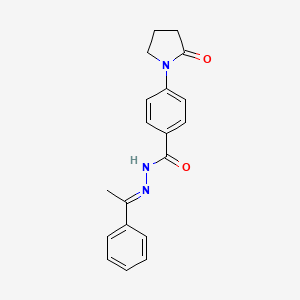
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide
描述
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and is known for its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.
作用机制
The mechanism of action of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide involves its ability to inhibit the activity of specific enzymes, such as FAS and AChE. Inhibition of these enzymes leads to downstream effects that can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects. Inhibition of FAS leads to decreased levels of fatty acid synthesis, which can decrease cell proliferation and increase apoptosis in cancer cells. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide in lab experiments is its specificity for certain enzymes, such as FAS and AChE. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide may have off-target effects on other enzymes or pathways, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide. One area of interest is in the development of more potent and selective inhibitors of FAS and AChE. Another area of research is in the identification of other enzymes or pathways that may be affected by 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide, which can lead to the discovery of new therapeutic targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide can help to optimize dosing regimens and improve its efficacy in clinical settings.
科学研究应用
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is in the treatment of cancer. Studies have shown that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide inhibits the activity of an enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS leads to decreased cell proliferation and increased apoptosis, making 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide a promising candidate for cancer therapy.
Another area of research is in the treatment of Alzheimer's disease. 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
属性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23-13-6-14-27(23)20-9-5-8-19(16-20)24(29)26-25-17-18-7-4-12-22(15-18)30-21-10-2-1-3-11-21/h1-5,7-12,15-17H,6,13-14H2,(H,26,29)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSFMMEOIHDEK-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxopyrrolidin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(4-chlorophenyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3833355.png)
![1-methyl-4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]piperazine hydrochloride](/img/structure/B3833365.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-furylmethyl)benzamide](/img/structure/B3833372.png)
![4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3833373.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)
![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)

![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)